molecular formula C23H21ClN4 B12197049 N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B12197049
M. Wt: 388.9 g/mol
InChI Key: NBFZSUNRTIIPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a heterocyclic compound featuring a fused pyrazolo[5,1-b]quinazoline core. Its structure includes a 4-chlorophenylamine substituent at position 9, a methyl group at position 2, and a phenyl group at position 3 (Figure 1). The compound’s canonical SMILES (CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)Cl) and InChI key confirm its stereochemical configuration .

Properties

Molecular Formula

C23H21ClN4

Molecular Weight

388.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

InChI

InChI=1S/C23H21ClN4/c1-15-21(16-7-3-2-4-8-16)23-26-20-10-6-5-9-19(20)22(28(23)27-15)25-18-13-11-17(24)12-14-18/h2-4,7-8,11-14,25H,5-6,9-10H2,1H3

InChI Key

NBFZSUNRTIIPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of anthranilic acid derivatives and various substituted anilines . Industrial production methods often employ microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and certain types of cancer.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Me, 3-Ph, 9-NH-(4-Cl-Ph) C23H21ClN4 ~396.86 Chlorophenylamine enhances lipophilicity; fused bicyclic core ensures rigidity
5,6,7,8-Tetrahydro-2-methyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[5,1-b]quinazolin-9-amine 2-Me, 3-Ph, 9-NH-(3-pyridinylmethyl) C23H23N5 369.46 Pyridinylmethyl group introduces hydrogen-bonding potential
2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one (Y021-5931) 2-Me, 3-Ph, 9-oxo C17H17N3O 279.34 Ketone at position 9 reduces basicity; potential for altered bioavailability
3-(4-Chlorophenyl)-9-(4-ethylphenyl)-2-methyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one 2-Me, 3-(4-Cl-Ph), 9-(4-Et-Ph), 8-oxo C26H25ClN4O 444.96 Ethylphenyl and oxo groups may modulate steric and electronic properties

Biological Activity

N-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and its effects on various cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazoloquinazoline core. The structural features—specifically the presence of a chlorophenyl group and a tetrahydropyrazole moiety—are believed to contribute to its biological properties.

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of quinazolines and pyrazoles have demonstrated anti-proliferative effects across various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell cycle regulation and apoptosis induction.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
2-Phenyl-4-quinolonePC-3 Prostate Cancer0.85G2/M arrest
2-Methyl-3-phenyl-pyrazoleHepG2 Liver Cancer1.81Apoptosis induction
N-(4-chlorophenyl)-2-methyl-pyrazolo[5,1-b]quinazolineA549 Lung Cancer0.90Microtubule disruption

The proposed mechanisms for the anticancer effects of this compound include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, preventing them from dividing.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been noted in studies involving related structures.
  • Microtubule Disruption : The compound may interfere with microtubule dynamics, leading to mitotic arrest and subsequent cell death.

Case Studies and Research Findings

A study evaluating a series of pyrazoloquinazoline derivatives indicated that modifications at specific positions significantly impacted their anticancer efficacy. For instance:

  • Case Study 1 : A derivative with a similar structure was tested against several cancer lines (HepG2, A549), showing IC50 values ranging from 0.85 µM to 3.32 µM.
  • Case Study 2 : In another investigation involving quinazolines, compounds exhibited selective inhibition against kinases involved in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.